![molecular formula C6H10FNO2 B1490939 2-(3-(Fluoromethyl)azetidin-1-yl)acetic acid CAS No. 2091621-18-8](/img/structure/B1490939.png)
2-(3-(Fluoromethyl)azetidin-1-yl)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-(3-(Fluoromethyl)azetidin-1-yl)acetic acid involves several steps. One of the methods includes the reaction of 3-(fluormethyl) azetidine with glyoxalate . Another method involves the use of aza-Michael addition of NH-heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates .Molecular Structure Analysis
The molecular structure of 2-(3-(Fluoromethyl)azetidin-1-yl)acetic acid can be analyzed using various spectroscopic techniques. The structures of similar compounds have been confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis
The chemical reactions involving 2-(3-(Fluoromethyl)azetidin-1-yl)acetic acid are complex and can lead to a variety of products. For instance, it can be used in the synthesis of estrogen receptor modulating compounds .Scientific Research Applications
Estrogen Receptor Modulation
This compound serves as an intermediate in creating molecules that can modulate estrogen receptors. Estrogen receptors are proteins found inside and on cells, and they are activated by the hormone estrogen (estradiol). In breast cancer, certain types of cancer cells have receptors that bind to estrogen and rely on it to grow. Compounds that can modulate these receptors can either mimic or block the action of estrogen, which can inhibit the growth of such cancer cells.
The detailed process and significance of this application are described in a patent filed by F. Hoffmann-La Roche Ag and Genentech, Inc., which outlines methods for making an intermediate useful for this purpose .
Mechanism of Action
According to a paper titled "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2- (Azetidin- or Oxetan-3-Ylidene)Acetates" , the starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
properties
IUPAC Name |
2-[3-(fluoromethyl)azetidin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2/c7-1-5-2-8(3-5)4-6(9)10/h5H,1-4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBCMEUKGCABAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)O)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Fluoromethyl)azetidin-1-yl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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